3-甲酰基-1H-吲唑-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

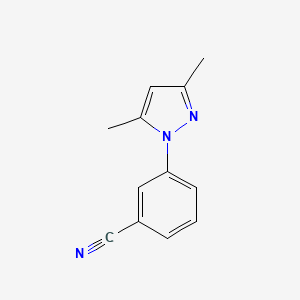

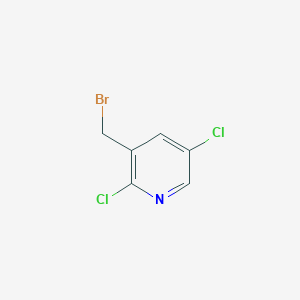

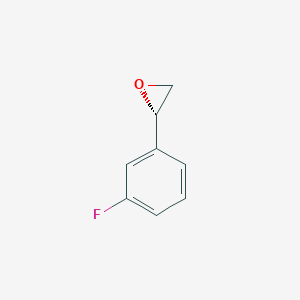

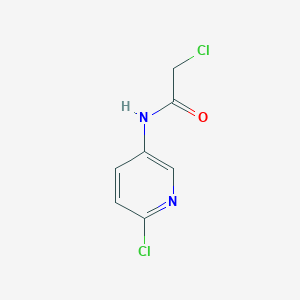

“3-Formyl-1h-indazole-4-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

Synthesis Analysis

Indazole derivatives have been synthesized using various methods. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “3-Formyl-1h-indazole-4-carbonitrile” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The average mass of the molecule is 171.156 Da and the monoisotopic mass is 171.043259 Da .

Chemical Reactions Analysis

Indazole derivatives have been used in various chemical reactions. They have been used as reactants for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . They have also been used as reactants for the enantioselective preparation of antifungal agents .

科学研究应用

合成新化合物

3-甲酰基-1H-吲唑-4-碳腈在合成各种新化合物中发挥作用。例如,它用于生产嘧啶和吲唑衍生物。这些衍生物已针对各种细菌和真菌进行了抗菌活性评估(Yakaiah et al., 2008)。

合成方法

已开发了各种方法用于合成1-芳基-3-甲酰基-4,6-二硝基-1H-吲唑,涉及3-甲酰基-1H-吲唑-4-碳腈。这些方法使得可以创造具有不同应用潜力的化合物,例如亲核取代反应(Starosotnikov et al., 2003)。

新的三环衍生物

3-甲酰基-1H-吲唑-4-碳腈在合成新的三环吡咯并[1,2-b]吲唑-3-碳腈衍生物中起着关键作用。这些化合物整合了具有生物活性的嘧啶和吲唑模板,并使用碱催化的三组分反应合成(Shinde & Jeong, 2016)。

抗癌研究

使用3-甲酰基-1H-吲唑-4-碳腈合成的化合物,如2-取代的5-芳基磺酰基-1,3-噁唑-4-碳腈,显示出显著的抗癌活性。这些化合物已针对各种癌细胞系进行了评估,展示了作为开发新抗癌药物框架的潜力(Kachaeva et al., 2018)。

抑制一氧化氮合酶

某些吲唑衍生物,包括涉及3-甲酰基-1H-吲唑-4-碳腈的化合物,已针对其对一氧化氮合酶的抑制作用进行了评估。这些化合物在抑制这些酶方面显示出选择性和效力,这对于潜在的治疗应用具有重要意义(Cottyn et al., 2008)。

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities . Therefore, it is expected that indazole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

3-formyl-2H-indazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-9(6)8(5-13)12-11-7/h1-3,5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSWGCCMZUFBAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629927 |

Source

|

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1h-indazole-4-carbonitrile | |

CAS RN |

797804-56-9 |

Source

|

| Record name | 3-Formyl-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)